

# Valnivudine: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Valnivudine**, also known as FV-100, is a potent, orally bioavailable nucleoside analogue investigated for the treatment of herpes zoster (shingles), a painful condition caused by the reactivation of the varicella-zoster virus (VZV). It is a prodrug of the highly active antiviral compound CF-1743. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of **Valnivudine**.

### **Discovery and Development**

**Valnivudine** emerged from research into bicyclic nucleoside analogues (BCNAs) as potential antiviral agents. The parent compound, CF-1743, demonstrated highly potent and selective activity against VZV. However, CF-1743 exhibited poor oral bioavailability. To overcome this limitation, **Valnivudine** was developed as a valyl ester prodrug of CF-1743, which is rapidly and extensively converted to the active compound in vivo.[1]

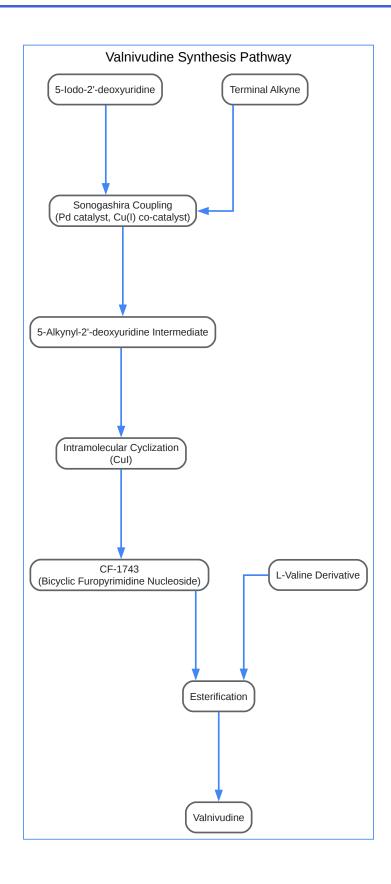
The development of **Valnivudine** has involved several organizations, including Bristol-Myers Squibb, ContraVir Pharmaceuticals (now Hepion Pharmaceuticals), and Synergy Pharmaceuticals. It has progressed through clinical trials, including a Phase 2 study (NCT00900783) and a terminated Phase 3 trial (NCT02412917) that compared its efficacy and safety to valacyclovir for the prevention of post-herpetic neuralgia.[2]



## **Synthesis Pathway**

The synthesis of **Valnivudine** involves the preparation of the active compound, CF-1743, followed by its esterification to yield the L-valyl ester prodrug. The core of CF-1743 is a bicyclic furopyrimidine nucleoside. A general synthetic approach to such structures involves a Sonogashira cross-coupling reaction.





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A generalized synthetic pathway for Valnivudine.



## Experimental Protocol: General Synthesis of Bicyclic Furopyrimidine Nucleosides

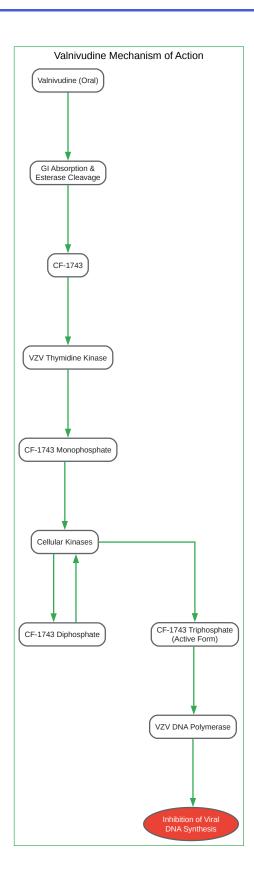
While a specific, detailed protocol for the industrial synthesis of **Valnivudine** is proprietary, the general approach for creating the bicyclic furopyrimidine core is described in the scientific literature. The following is a representative protocol based on similar syntheses:

- Sonogashira Coupling: To a solution of a protected 5-iodo-2'-deoxyuridine derivative in an appropriate solvent (e.g., anhydrous DMF), a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) are added. A terminal alkyne is then added, and the reaction mixture is stirred under an inert atmosphere at room temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified by column chromatography to yield the 5-alkynyl-2'-deoxyuridine intermediate.
- Intramolecular Cyclization: The 5-alkynyl-2'-deoxyuridine intermediate is dissolved in a
  suitable solvent mixture (e.g., TEA/MeOH), and copper(I) iodide is added. The mixture is
  heated to reflux until the reaction is complete. The solvent is then removed under reduced
  pressure, and the residue is purified by chromatography to afford the bicyclic furopyrimidine
  nucleoside (CF-1743).
- Esterification: The synthesized CF-1743 is then esterified with a protected L-valine derivative using standard esterification methods, followed by deprotection to yield **Valnivudine**.

#### **Mechanism of Action**

**Valnivudine** is a prodrug that is rapidly absorbed and converted to its active form, CF-1743. The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK).





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The activation and mechanism of action of Valnivudine.



CF-1743 is first converted to its monophosphate form by the viral TK. Cellular kinases then further phosphorylate it to the diphosphate and subsequently the active triphosphate form. CF-1743 triphosphate then acts as a competitive inhibitor of the VZV DNA polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.

# Preclinical Data In Vitro Antiviral Activity and Cytotoxicity

The antiviral activity and cytotoxicity of CF-1743 and **Valnivudine** have been evaluated in various cell lines.

Compound	Virus Strain	Cell Line	EC50 (nM)	CC50 (µM)	Selectivity Index (CC50/EC50
CF-1743	VZV OKA	HEL	0.3	>10	>33,333
CF-1743	VZV YS	HEL	0.1	>10	>100,000
Valnivudine	-	-	-	>10	-

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; HEL: Human embryonic lung fibroblasts.

### **Experimental Protocol: Plaque Reduction Assay for VZV**

The antiviral activity of compounds against VZV is commonly determined using a plaque reduction assay.[3][4]

- Cell Seeding: Human embryonic lung (HEL) fibroblasts are seeded in 6-well plates and grown to confluency.
- Virus Infection: The cell monolayers are infected with a standardized amount of VZV (e.g., 100 plaque-forming units per well).
- Compound Treatment: After a 2-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.



- Incubation: The plates are incubated at 37°C in a CO2 incubator for 7-10 days until viral plaques are visible.
- Plaque Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
- EC50 Determination: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

### **Experimental Protocol: Cytotoxicity Assay**

The cytotoxicity of antiviral compounds is typically assessed using a cell viability assay, such as the MTT assay.

- Cell Seeding: Cells (e.g., HEL fibroblasts) are seeded in 96-well plates.
- Compound Treatment: The cells are exposed to various concentrations of the test compound and incubated for a period that corresponds to the duration of the antiviral assay.
- MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: A solubilization solution is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- CC50 Determination: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

#### In Vivo Pharmacokinetics

Pharmacokinetic studies of **Valnivudine** (FV-100) have been conducted in healthy adult volunteers.[1][5]



Parameter	100 mg Single Dose	200 mg Single Dose	400 mg Single Dose	800 mg Single Dose
CF-1743 Cmax (ng/mL)	114 (40.4)	228 (31.6)	433 (26.6)	751 (28.4)
CF-1743 Tmax (h)	1.0 (0.5-2.0)	1.0 (0.5-2.0)	1.0 (0.5-2.0)	1.0 (0.5-3.0)
CF-1743 AUC0- ∞ (ng·h/mL)	620 (26.8)	1290 (25.6)	2580 (23.6)	4960 (25.4)
CF-1743 t1/2 (h)	3.1 (19.4)	3.4 (17.6)	3.8 (15.8)	4.5 (13.3)

Data are presented as mean (% coefficient of variation) for Cmax, AUC, and t1/2, and median (range) for Tmax.[5]

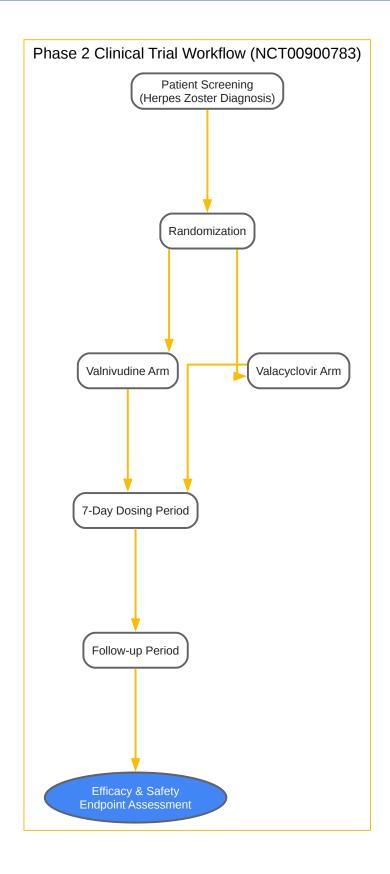
A study on the effect of food showed that a high-fat meal significantly decreased the Cmax and AUC of CF-1743, while a low-fat meal had no significant effect.[5]

### **Clinical Trials**

**Valnivudine** has been evaluated in several clinical trials. A Phase 2, multicenter, randomized, double-blind, parallel-group, comparative study (NCT00900783) assessed the efficacy and safety of **Valnivudine** versus valacyclovir in patients with herpes zoster. A subsequent Phase 3 trial (NCT02412917) with a similar design was initiated but later terminated.[2]

# Experimental Workflow: Phase 2 Clinical Trial (NCT00900783)





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A simplified workflow of a Phase 2 clinical trial for Valnivudine.



#### Conclusion

**Valnivudine** is a promising antiviral agent for the treatment of herpes zoster. Its design as a prodrug of the highly potent VZV inhibitor CF-1743 successfully addresses the issue of oral bioavailability. Preclinical studies have demonstrated its high potency and selectivity against VZV. While clinical development has faced challenges, the data gathered so far provides valuable insights for the future development of antiviral therapies for VZV infections. This technical guide serves as a comprehensive resource for professionals in the field of drug discovery and development.

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